Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Scientific Research Applications
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 5-tert-Butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Uniqueness
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-5-4-8-9(6-13)16-7-12-8/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQOOIWUXNGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591225 |
Source
|
Record name | tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-24-3 |
Source
|
Record name | 1,1-Dimethylethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165948-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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